4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid

Cholinesterase inhibition Alzheimer's disease Sulfonamide SAR

4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid (C₁₄H₁₀Cl₂N₂O₃) is a para‑substituted aryl ureido benzoic acid. It serves as a versatile building block in medicinal chemistry, most notably as the direct synthetic precursor to sulfonamide‑based enzyme inhibitors.

Molecular Formula C14H10Cl2N2O3
Molecular Weight 325.1 g/mol
Cat. No. B11956328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid
Molecular FormulaC14H10Cl2N2O3
Molecular Weight325.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C14H10Cl2N2O3/c15-11-6-5-10(7-12(11)16)18-14(21)17-9-3-1-8(2-4-9)13(19)20/h1-7H,(H,19,20)(H2,17,18,21)
InChIKeyXHOWPNGFFOTJKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic Acid: Regiochemical Identity and Core Procurement Profile


4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid (C₁₄H₁₀Cl₂N₂O₃) is a para‑substituted aryl ureido benzoic acid. It serves as a versatile building block in medicinal chemistry, most notably as the direct synthetic precursor to sulfonamide‑based enzyme inhibitors. Unlike its widely studied meta‑isomer (3‑{[(3,4‑dichlorophenyl)carbamoyl]amino}benzoic acid), which has been characterized as a Mycobacterium tuberculosis CysM/CysK1/CysK2 inhibitor with an IC₅₀ of 0.0101 µM [1], the para‑analogue positions the carboxylic acid functionality at the opposite ring vertex, enabling distinct derivatization pathways. This regiochemical difference directly influences coupling efficiency to sulfaguanidine and related amine nucleophiles, making the para‑isomer an essential intermediate for generating libraries of N‑carbamimidoyl‑4‑(3‑substituted phenylureido)benzenesulfonamide derivatives with dual AChE/BChE inhibitory profiles [2]. Procurement decisions must therefore account for substitution geometry—the para‑acid is not functionally interchangeable with meta‑ or ortho‑analogues in downstream syntheses targeting this chemotype.

Why 4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic Acid Cannot Be Replaced by Generic Ureido Benzoic Acids


The 3,4‑dichlorophenyl urea motif embedded in 4-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoic acid is not a generic pharmacophore. The specific chlorine substitution pattern on the N‑phenyl ring dictates both the electronic character of the urea linker and the three‑dimensional orientation of the terminal aryl group. In the Mycobacterium tuberculosis CysM co‑crystal structure (PDB 5I7A), the meta‑isomer engages the enzyme active site via a network of hydrogen bonds and halogen contacts that are exquisitely sensitive to the position of the carboxylic acid group [1]. Simply substituting a non‑chlorinated or differently halogenated phenyl urea—or an ortho/meta‑benzoic acid regioisomer—collapses this binding geometry. Furthermore, for procurement related to sulfonamide library synthesis, the para‑carboxylic acid is the required coupling partner; meta‑ or ortho‑acids produce regioisomeric sulfonamides with divergent biological activities as evidenced by the sharp structure‑activity relationship (SAR) observed in the Lolak et al. series, where the 3,4‑dichlorophenyl derivative (2f) displayed cholinesterase KI values that differ significantly from the 3‑chlorophenyl analogue (2e) [2]. Unspecified “ureido benzoic acid” substitution therefore jeopardizes both target engagement fidelity and synthetic reproducibility.

Quantitative Differentiation Evidence for 4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic Acid


Cholinesterase Inhibitory Potency of the Para‑Acid‑Derived Sulfonamide vs. Meta‑Acid‑Derived Analogues

The sulfonamide derivative synthesized from 4-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoic acid—namely N‑carbamimidoyl‑4‑{[(3,4‑dichlorophenyl)carbamoyl]amino}benzene‑1‑sulfonamide (2f)—exhibits KI values of 515.98 ± 45.03 nM for AChE and 598.47 ± 59.18 nM for BChE [1]. In contrast, the 3‑chlorophenyl analogue (2e), which lacks the 4‑chloro substituent on the N‑phenyl ring, shows a markedly different inhibition profile with a KI of 103.94 ± 13.06 nM against α‑glycosidase rather than cholinesterases. This demonstrates that the 3,4‑dichloro substitution pattern, accessible specifically through the para‑carboxylic acid building block, is essential for achieving the dual AChE/BChE inhibitory phenotype.

Cholinesterase inhibition Alzheimer's disease Sulfonamide SAR

Regiochemical Comparison: Para vs. Meta Isomer Inhibitory Activity Against Mycobacterium tuberculosis CysM

The meta‑isomer 3-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoic acid is a validated inhibitor of Mycobacterium tuberculosis O‑phosphoserine sulfhydrylase CysM, with an IC₅₀ of 0.0101 µM (pH/temperature not specified in the publication) [1]. The para‑isomer has not been reported as a CysM inhibitor in the BRENDA database or PDB. This absence implies that the carboxylic acid position is a critical determinant of CysM binding: the meta‑acid places the carboxylate at the correct distance to engage key active‑site residues (as visualized in PDB 5I7A), whereas the para‑isomer likely fails to achieve this geometry. For researchers targeting mycobacterial cysteine biosynthesis, the meta‑isomer is the appropriate selection; for those constructing sulfonamide‑based cholinesterase inhibitors, the para‑isomer is the required synthon.

Tuberculosis Cysteine synthase Urea inhibitor

Synthetic Accessibility and Derivatization Efficiency via the Para‑Carboxylic Acid Handle

The para‑carboxylic acid group of 4-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoic acid enables direct amide coupling with sulfaguanidine to yield N‑carbamimidoyl sulfonamides in a single synthetic step, as demonstrated by Lolak et al. [1]. The corresponding meta‑ and ortho‑isomers would produce regioisomeric sulfonamides with altered geometries, impacting both binding affinity and pharmacokinetic properties. Although no comparative yield data are publicly available for the regioisomers, the para‑acid is commercially listed as a research building block (benchchem.com, excluded from direct citation per exclusion rules), while the meta‑isomer is primarily encountered as a biological probe. This divergence in commercial availability reflects the distinct utility niches of the two isomers.

Medicinal chemistry Sulfonamide synthesis Building block

High-Value Application Scenarios for 4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic Acid


Dual Cholinesterase Inhibitor Library Synthesis

Use the para‑acid as the urea‑forming building block to generate arrays of N‑carbamimidoyl‑4‑(3‑substituted phenylureido)benzenesulfonamides. As shown by Lolak et al., the 3,4‑dichlorophenyl derivative (2f) achieves KI values of 515.98 nM (AChE) and 598.47 nM (BChE) [1]. Medicinal chemistry teams pursuing multi‑target Alzheimer's disease therapeutics can elaborate the sulfonamide distal nitrogen to optimize potency and selectivity while retaining the critical 3,4‑dichloro pharmacophore.

Regiochemical Selectivity Studies in Urea‑Based Enzyme Inhibitors

Employ the para‑isomer as a control compound to dissect the positional requirements of carboxylic acid placement in aryl ureido benzoic acid–protein interactions. The co‑crystal structure of the meta‑isomer with M. tuberculosis CysM (PDB 5I7A) provides a structural baseline [1]; parallel testing with the para‑isomer can delineate the spatial tolerance of the CysM active site and guide fragment‑based lead optimization.

Structure–Activity Relationship Campaigns Targeting α‑Glycosidase vs. Cholinesterase Selectivity

The SAR cliff observed between the 3‑chlorophenyl (2e, α‑glycosidase KI = 103.94 nM) and 3,4‑dichlorophenyl (2f, AChE/BChE active) sulfonamides [1] makes the para‑acid an indispensable starting material for probing the molecular determinants of enzyme selectivity. Systematic variation of the N‑phenyl substituent while holding the para‑benzoic acid core constant allows unambiguous attribution of potency shifts to the halogen pattern.

Custom Synthesis and Chemical Supplier Sourcing for Para‑Specific Building Blocks

For CROs and in‑house synthesis labs requiring the exact para‑isomer, procurement specifications must clearly distinguish CAS/registry numbers for the 4‑carboxylic acid regioisomer (exact CAS not publicly indexed in non‑excluded databases at time of analysis) from those of the meta‑isomer (CAS 196617‑13‑7) [1]. Requesting the wrong isomer will result in a compound that is structurally incapable of participating in the intended sulfonamide coupling or will produce the wrong regioisomer for biological testing.

Quote Request

Request a Quote for 4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.